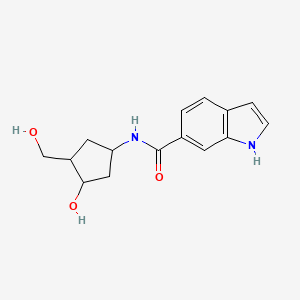

![molecular formula C20H19ClN2O B3005855 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride CAS No. 2418596-42-4](/img/structure/B3005855.png)

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthalene derivatives is well-documented in the provided literature. For instance, naphthalene-2,3-dicarboxaldehyde (NDA) derivatives of amino acids were synthesized for electrochemical detection . Similarly, N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides were synthesized from cyanonaphthamides by catalytic hydrogenation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their function. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and potential intramolecular interactions of "N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride".

Chemical Reactions Analysis

The reactivity of naphthalene derivatives is highlighted in several studies. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized and exhibited colorimetric sensing of fluoride anions . This suggests that the compound may also participate in specific chemical reactions, potentially useful in sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are diverse. Aromatic polyamides derived from bis(phenoxy)naphthalene-containing diamines showed solubility in aprotic solvents and high thermal stability . These properties are important for practical applications and could be relevant to the compound , indicating potential solubility in similar solvents and thermal robustness.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis in Pharmaceutical Development

Efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a molecule with potential applications in treating human papillomavirus infections, demonstrates the significance of asymmetric synthesis techniques in pharmaceutical development. This synthesis involves chiral (phenyl)ethylamines and offers high diastereo facial selectivity (Boggs et al., 2007).

Synthesis and Reactivity in Organic Chemistry

The synthesis and reactivity of various naphthalene derivatives, including N-(1-Naphthyl)furan-2-carboxamide, highlight the diverse chemical reactions and products achievable with naphthalene-based compounds. These studies contribute to the broader understanding of organic chemistry and its potential applications (Aleksandrov & El’chaninov, 2017).

Anticoagulant Screening

Naphthalene derivatives, specifically N-(Aminoalkyl/amidino)phenyl Naphthalene-1-carboxamides, have been studied for their potential anticoagulant effects. These studies contribute to the exploration of new therapeutic compounds in the treatment of blood clotting disorders (Nguyen & Ma, 2017).

Antibacterial and Antimycobacterial Research

A series of N-alkoxyphenylhydroxynaphthalenecarboxamides have shown promising antimycobacterial activity, demonstrating the potential of naphthalene derivatives in developing new antibiotics and treatments for bacterial infections, including tuberculosis (Goněc et al., 2016).

Fluorescence and Photophysical Studies

The study of dihydroquinazolinone derivatives, closely related to naphthalene compounds, in fluorescence and photophysical properties enhances our understanding of these molecules' behavior under various conditions. This research has implications for developing fluorescent materials and sensors (Pannipara et al., 2017).

Eigenschaften

IUPAC Name |

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O.ClH/c21-19-16-10-4-2-7-14(16)12-18(19)22-20(23)17-11-5-8-13-6-1-3-9-15(13)17;/h1-11,18-19H,12,21H2,(H,22,23);1H/t18-,19-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEGGHWVAAEXMR-STYNFMPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)